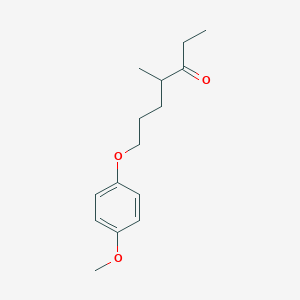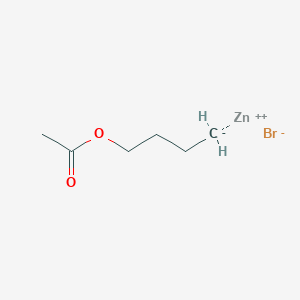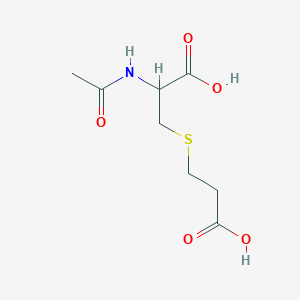
(3R,4R,5S)-4-(Acetylamino)-5-amino-3-(1-methylpropoxy)-1-cyclohexene-1-carboxylic Acid Ethyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Des(1-ethylpropoxy)-3-(1-methylpropoxy) Oseltamivir” is a derivative of Oseltamivir, a well-known antiviral medication used to treat and prevent influenza. This compound is structurally modified to potentially enhance its pharmacological properties, such as increased bioavailability or reduced side effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “3-Des(1-ethylpropoxy)-3-(1-methylpropoxy) Oseltamivir” typically involves multiple steps, including:
Starting Material Preparation: The synthesis begins with the preparation of the core Oseltamivir structure.
Substitution Reactions: The ethylpropoxy and methylpropoxy groups are introduced through substitution reactions.
Purification: The final compound is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial levels.
Optimization of Reaction Conditions: Adjusting temperature, pressure, and solvent conditions to maximize yield and purity.
Quality Control: Ensuring the final product meets regulatory standards through rigorous testing.
Analyse Chemischer Reaktionen
Types of Reactions
“3-Des(1-ethylpropoxy)-3-(1-methylpropoxy) Oseltamivir” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups.
Substitution: The ethylpropoxy and methylpropoxy groups can be substituted with other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution may produce various alkylated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound for studying substitution reactions.
Biology: Investigated for its antiviral properties against different strains of influenza.
Medicine: Explored as a potential therapeutic agent with improved pharmacokinetics.
Industry: Utilized in the development of new antiviral drugs.
Wirkmechanismus
The mechanism of action of “3-Des(1-ethylpropoxy)-3-(1-methylpropoxy) Oseltamivir” involves:
Molecular Targets: The compound targets the neuraminidase enzyme on the surface of influenza viruses.
Pathways Involved: Inhibition of neuraminidase prevents the release of new viral particles, thereby limiting the spread of infection.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oseltamivir: The parent compound, widely used as an antiviral medication.
Zanamivir: Another neuraminidase inhibitor with a similar mechanism of action.
Peramivir: A neuraminidase inhibitor used for treating influenza.
Uniqueness
“3-Des(1-ethylpropoxy)-3-(1-methylpropoxy) Oseltamivir” is unique due to its structural modifications, which may offer advantages such as:
Enhanced Bioavailability: Improved absorption and distribution in the body.
Reduced Side Effects: Potentially fewer adverse reactions compared to the parent compound.
Increased Potency: Greater effectiveness against resistant strains of influenza.
Eigenschaften
Molekularformel |
C15H26N2O4 |
|---|---|
Molekulargewicht |
298.38 g/mol |
IUPAC-Name |
ethyl 4-acetamido-5-amino-3-butan-2-yloxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C15H26N2O4/c1-5-9(3)21-13-8-11(15(19)20-6-2)7-12(16)14(13)17-10(4)18/h8-9,12-14H,5-7,16H2,1-4H3,(H,17,18) |
InChI-Schlüssel |
DVWBSYTVGZEABZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[4-[5-acetamido-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]octadecanamide](/img/structure/B12293468.png)

![3-(3-hydroxy-4-methoxyphenyl)-9-methoxy-4a,5,6,10b-tetrahydro-3H-benzo[f]chromen-8-ol](/img/structure/B12293478.png)
![4-Amino-1-[[(carbamoylamino)acetyl]methylamino]-1,4-dideoxy-3-O-(2,6-diamino-2,3,4,6,7-pentadeoxy-beta-L-lyxo-heptopyranosyl)-6-O-methyl-L-chiro-inositol](/img/structure/B12293481.png)



![5-(3-Cyclopentyloxy-4-methoxyphenyl)-3-[(3-methylphenyl)methyl]piperidin-2-one](/img/structure/B12293510.png)


![2-Hydroxy-4-[[2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]-4-oxobutanoic acid](/img/structure/B12293529.png)
![tert-Butyl (3-cyano-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-7-fluorobenzo[b]thiophen-2-yl)carbamate](/img/structure/B12293537.png)

![(E)-7-[(1R,2R,3S,5S)-3-hydroxy-5-[(4-phenylphenyl)methoxy]-2-piperidin-1-ylcyclopentyl]hept-4-enoic acid;hydrochloride](/img/structure/B12293555.png)
